molecular formula C19H16N2O6 B2684703 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate CAS No. 868680-03-9

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate

Cat. No.: B2684703
CAS No.: 868680-03-9
M. Wt: 368.345
InChI Key: YZRXOXWUZPTJOT-UHFFFAOYSA-N
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Description

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyridine ring with a naphthalene carboxylate group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate typically involves the condensation of 2-ethoxynaphthalene-1-carboxylic acid with 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine. This reaction is usually carried out in the presence of an appropriate catalyst under inert atmospheric conditions. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group.

    Substitution: The ethoxy group in the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The choice of solvent and temperature can also play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the carbonyl group could produce a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological targets, making it useful in biochemical studies.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including protein kinases and enzymes. By binding to these targets, it can modulate their activity and influence cellular pathways. This interaction can lead to changes in cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
  • 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate
  • 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate

Uniqueness

Compared to these similar compounds, 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-ethoxynaphthalene-1-carboxylate features a naphthalene carboxylate group, which imparts unique chemical and physical properties. This structural difference can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-ethoxynaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-3-26-14-9-8-12-6-4-5-7-13(12)16(14)19(23)27-15-10-11(2)20-18(22)17(15)21(24)25/h4-10H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRXOXWUZPTJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=C(C(=O)NC(=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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